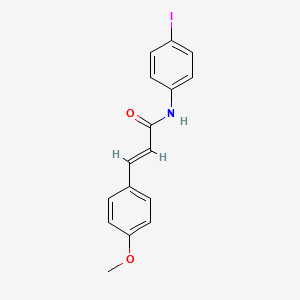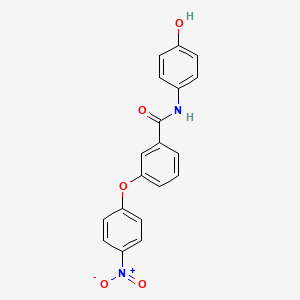![molecular formula C15H13N3O5S B11694097 Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11694097.png)
Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring. This can be achieved through the reaction of a cyanoacetamide derivative with a suitable aldehyde or ketone under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the tetrahydropyridine intermediate.
Formation of the Sulfanyl Acetate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Applications De Recherche Scientifique
Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes involved in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-cyanoacetamido)benzoate
- Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate
- Naphthalene-thiazole hybrids
Uniqueness
Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its combination of a cyano group, a nitrophenyl group, and a tetrahydropyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the nitrophenyl group enhances its potential as an antimicrobial agent, while the cyano group allows for further functionalization through nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C15H13N3O5S |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
methyl 2-[[5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H13N3O5S/c1-23-14(20)8-24-15-11(7-16)10(6-13(19)17-15)9-4-2-3-5-12(9)18(21)22/h2-5,10H,6,8H2,1H3,(H,17,19) |
Clé InChI |
QRPDWFZQLXMCQG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11694026.png)
![7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11694027.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11694036.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11694038.png)
![5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694040.png)
![3-(4-methylphenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694046.png)

![4-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11694064.png)
![2-{[(3-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11694065.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694071.png)




